tert-Butyl 16-bromohexadecanoate
Description
Properties
IUPAC Name |
tert-butyl 16-bromohexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39BrO2/c1-20(2,3)23-19(22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21/h4-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCZYBUUWMFTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Tert Butyl 16 Bromohexadecanoate
Direct Esterification Approaches from 16-Bromohexadecanoic Acid
The most straightforward route to tert-butyl 16-bromohexadecanoate involves the direct esterification of 16-bromohexadecanoic acid with a tert-butylating agent. This transformation can be accomplished using acid catalysis or with the assistance of coupling reagents to facilitate the formation of the sterically hindered tert-butyl ester.
Acid-Catalyzed Esterification with tert-Butyl Alcohol
Acid-catalyzed esterification, a classical method for ester synthesis, can be applied to the formation of tert-butyl esters. This approach typically involves the reaction of the carboxylic acid with an excess of tert-butyl alcohol in the presence of a strong acid catalyst. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction. While direct application to 16-bromohexadecanoic acid is not extensively documented, analogous reactions with long-chain fatty acids suggest feasibility. For instance, the esterification of stearic acid with various alcohols, including butanol, has been successfully carried out using acidic clay catalysts at elevated temperatures. youtube.commdpi.com
A pertinent example, though for a methyl ester, is the synthesis of methyl 16-bromohexadecanoate, which is achieved by refluxing 16-bromohexadecanoic acid in methanol with a catalytic amount of concentrated sulfuric acid. A similar strategy employing tert-butyl alcohol would be a logical, though potentially lower-yielding, extension for the synthesis of the target compound due to the increased steric hindrance of the tertiary alcohol.
Coupling Reagent-Mediated Esterification Protocols
To overcome the challenges associated with the direct acid-catalyzed esterification of sterically hindered alcohols like tert-butanol (B103910), various coupling reagents are employed. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol under milder conditions.
One of the most effective methods for the synthesis of tert-butyl esters is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org This method is known to be effective for sterically demanding esters and proceeds at room temperature, which is advantageous for substrates containing sensitive functional groups. organic-chemistry.org The reaction involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst. organic-chemistry.org
| Coupling Reagent | Catalyst | Typical Solvent | Temperature | Key Features |
| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (B109758) | 0 °C to Room Temp. | Mild conditions, suitable for sterically hindered esters. |
| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile, Dichloromethane | Room Temp. | Volatile byproducts, easy workup. |
Optimized Reaction Conditions and Yield Enhancements
For direct esterification methods, optimizing reaction conditions is crucial for maximizing the yield of this compound. In acid-catalyzed reactions, the choice of a robust acid catalyst that can tolerate the reaction conditions and the efficient removal of water are key parameters. For coupling reagent-mediated protocols, the stoichiometry of the reagents, reaction time, and temperature play significant roles. For the DCC/DMAP method, using a slight excess of DCC and the alcohol can help drive the reaction to completion. The reaction is typically stirred at 0°C initially and then allowed to warm to room temperature. organic-chemistry.org
Alternative Synthetic Routes for the tert-Butyl Ester of Brominated Fatty Acids
Alternative strategies for the synthesis of this compound involve either introducing the bromine atom at the terminal position of a pre-existing tert-butyl ester of a long-chain fatty acid or building the carbon chain to the desired length with the tert-butyl ester functionality already in place.
Bromination Strategies on Pre-formed tert-Butyl Hexadecanoate (B85987)
An alternative approach involves the synthesis of tert-butyl hexadecanoate (the tert-butyl ester of palmitic acid) followed by selective bromination at the terminal methyl group. Free-radical bromination is a common method for introducing a bromine atom at an unactivated C-H bond. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or AIBN and light, are typically used for this purpose. youtube.comorganic-chemistry.orgorganic-chemistry.orgchemistrysteps.comyoutube.com The selectivity of radical bromination generally follows the order of tertiary > secondary > primary C-H bonds. While this method is effective for allylic and benzylic brominations, the selective bromination of the terminal methyl group of a long aliphatic chain can be challenging and may lead to a mixture of products.
Another classical method that could potentially be adapted is the Hunsdiecker reaction. lscollege.ac.inalfa-chemistry.com This reaction involves the decarboxylative halogenation of the silver salt of a carboxylic acid. To apply this to the synthesis of this compound, one would start with a diacid, specifically heptadecanedioic acid mono-tert-butyl ester. The free carboxylic acid end would be converted to its silver salt and then treated with bromine to yield the desired product. The Hunsdiecker reaction is known to be applicable to the preparation of ω-bromo esters. lscollege.ac.in
| Bromination Method | Starting Material | Reagents | Key Features |
| Radical Bromination | tert-Butyl hexadecanoate | N-Bromosuccinimide (NBS), Radical Initiator | Introduces bromine at a C-H bond; selectivity can be an issue. |
| Hunsdiecker Reaction | Heptadecanedioic acid mono-tert-butyl ester | Silver(I) oxide, Bromine | Decarboxylative bromination; suitable for ω-bromo ester synthesis. |
Chain Elongation Methodologies Incorporating the tert-Butyl Ester
Chain elongation strategies provide another synthetic avenue, where a shorter molecule containing the tert-butyl ester is extended to the required 16-carbon chain with a terminal bromine.
One such method is the Arndt-Eistert homologation, which is a well-established procedure for the one-carbon chain extension of carboxylic acids. nrochemistry.comorganic-chemistry.orgwikipedia.org This multi-step sequence involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. The diazoketone then undergoes a silver-catalyzed Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, to yield the homologous carboxylic acid or ester. To synthesize this compound via this route, one could start with 15-bromopentadecanoic acid.
A more versatile approach for chain elongation is the malonic ester synthesis. wikipedia.orgopenochem.orgorganic-chemistry.org This method involves the alkylation of a malonic ester derivative. For the synthesis of our target compound, one could start with di-tert-butyl malonate. Deprotonation with a suitable base followed by reaction with a long-chain dihaloalkane, such as 1,14-dibromotetradecane, would introduce the main carbon chain. Subsequent hydrolysis and decarboxylation of one of the ester groups would yield the desired product. Careful control of the reaction conditions would be necessary to favor mono-alkylation.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The successful synthesis of this compound relies on effective purification and isolation of both the final product and any synthetic intermediates. The choice of purification technique is dictated by the physical and chemical properties of the target compound, such as its polarity, solubility, and physical state (solid or liquid), as well as the nature of the impurities present. For long-chain esters like this compound, a combination of chromatographic methods and crystallization is often employed to achieve high purity.
Chromatographic Purification Strategies
Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For compounds such as this compound and its precursors, flash column chromatography is a frequently utilized technique.
Flash chromatography on silica (B1680970) gel is a common method for purifying intermediates in the synthesis of long-chain esters. For instance, in the synthesis of a similar compound, t-butyl-15-hexadecanoate, flash chromatography using silica gel with hexane as the eluent was effective in obtaining the pure product snmjournals.org. Given the structural similarity, this technique is highly applicable to the purification of this compound. The non-polar nature of the hexadecanoate chain and the relatively non-polar tert-butyl group suggest that a low-polarity mobile phase would be appropriate.
The general procedure involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This is then loaded onto a column packed with silica gel. The mobile phase, typically a mixture of non-polar and slightly more polar solvents (e.g., hexane and ethyl acetate), is then passed through the column under pressure. The separation is based on the principle that less polar compounds will travel down the column faster with the non-polar mobile phase, while more polar impurities will be retained on the polar silica gel stationary phase for longer.
The effectiveness of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired product. The polarity of the eluent can be gradually increased (gradient elution) to first elute the non-polar product and then wash out more polar impurities.
Table 1: Illustrative Flash Chromatography Parameters for Purification of a Long-Chain Ester
| Parameter | Value/Description |
| Stationary Phase | Silica gel (230-400 mesh) unimi.it |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) |
| Elution Mode | Gradient or Isocratic |
| Detection Method | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |
| Typical Sample Loading | Crude product adsorbed onto silica gel |
Reverse-phase chromatography, where the stationary phase is non-polar (like C18-modified silica) and the mobile phase is polar, can also be a viable option, particularly for separating compounds with subtle differences in their hydrocarbon chains unimi.it.
Recrystallization and Other Solid-Phase Isolation Methods
Recrystallization is a powerful technique for purifying solid compounds. The principle behind it is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.
For long-chain esters that are solid at room temperature, recrystallization can be a highly effective final purification step. For example, a related compound, methyl 16-hydroxyhexadecanoate, was successfully recrystallized from hexane to yield a high-purity solid snmjournals.org. This suggests that a non-polar solvent like hexane could be a suitable choice for the recrystallization of this compound, should it be a solid at room temperature.
The process typically involves dissolving the crude solid product in a minimum amount of a hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Table 2: General Recrystallization Protocol for a Solid Long-Chain Ester
| Step | Procedure |
| 1. Solvent Selection | Choose a solvent in which the compound has high solubility at high temperature and low solubility at low temperature. Hexane is a potential candidate for this compound snmjournals.org. |
| 2. Dissolution | Dissolve the crude solid in the minimum amount of the chosen solvent at its boiling point. |
| 3. Cooling | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| 4. Isolation | Collect the crystals by vacuum filtration. |
| 5. Washing | Wash the crystals with a small amount of cold solvent to remove any adhering impurities. |
| 6. Drying | Dry the purified crystals, for instance, in a vacuum oven. |
If the product is an oil, techniques such as trituration may be employed. This involves washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. This can help in removing more soluble impurities and sometimes induce crystallization of the product.
Reactivity and Transformation Pathways of Tert Butyl 16 Bromohexadecanoate
Reactions at the Terminal Bromide Functionality
The carbon-bromine bond at the C-16 position is the primary site for transformations involving the alkyl chain. The terminal nature of the bromide allows for a variety of reactions typical of primary alkyl halides.
The terminal primary bromide of tert-butyl 16-bromohexadecanoate is highly susceptible to nucleophilic substitution, primarily proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway is favored due to the low steric hindrance at the primary carbon atom. In an SN2 reaction, a nucleophile directly attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step.
SN1 (unimolecular nucleophilic substitution) reactions, which involve the formation of a carbocation intermediate, are generally not favored for primary alkyl halides like this one due to the instability of the resulting primary carbocation. simply.science
A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of diverse functional groups at the terminus of the sixteen-carbon chain. The general scheme involves the reaction of the bromoester with a nucleophile (Nu:⁻), typically in a polar aprotic solvent to facilitate the SN2 mechanism.
Table 1: Examples of SN2 Reactions with this compound
| Nucleophile (Nu:⁻) | Reagent Example | Product | Product Class |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | tert-Butyl 16-azidohexadecanoate | Alkyl Azide |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | tert-Butyl 16-cyanohexadecanoate | Nitrile |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | tert-Butyl 16-hydroxyhexadecanoate | Alcohol |
| Thiolate (RS⁻) | Sodium Thiolate (NaSR) | tert-Butyl 16-(alkylthio)hexadecanoate | Thioether |
| Iodide (I⁻) | Sodium Iodide (NaI) | tert-Butyl 16-iodohexadecanoate | Alkyl Iodide |
These reactions are fundamental in elaborating the structure of the alkyl chain for the synthesis of probes, modified lipids, or other complex molecular architectures.
While cross-coupling reactions are most commonly performed with aryl or vinyl halides, alkyl halides can also participate, providing a powerful method for carbon-carbon bond formation. For this compound, these reactions would attach a new carbon-based substituent at the end of the C16 chain.
Suzuki Coupling: This reaction would involve coupling the alkyl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon single bond, extending the chain or adding an aryl or vinyl group.
Sonogashira Coupling: To form a carbon-carbon triple bond, the Sonogashira reaction couples the alkyl bromide with a terminal alkyne. This reaction is typically catalyzed by both palladium and copper complexes and requires a base. The product would be a C18-alkynoate ester.
Heck Coupling: The Heck reaction typically couples alkyl halides with alkenes. Catalyzed by a palladium complex, this reaction would introduce a new alkenyl group at the terminal position of the hexadecanoyl chain.
The success of these reactions with a primary alkyl bromide can be influenced by the choice of catalyst, ligands, and reaction conditions to optimize for oxidative addition and prevent side reactions like beta-hydride elimination. chemrxiv.orgrwth-aachen.de
The terminal bromide can be readily converted to other halide derivatives through halogen exchange reactions. unacademy.com The most common of these is the Finkelstein reaction, which involves treating the alkyl bromide with an excess of sodium iodide in an acetone (B3395972) solvent. ncert.nic.in
The equilibrium of this reaction is driven towards the product, tert-butyl 16-iodohexadecanoate, because sodium bromide is insoluble in acetone and precipitates out, whereas sodium iodide is soluble. The resulting alkyl iodide is often more reactive than the starting bromide in subsequent nucleophilic substitution or coupling reactions.
Conversion to the corresponding chloride would be less straightforward via an equilibrium-based process. For the synthesis of an alkyl fluoride (B91410), a halide exchange reaction using a source of fluoride ions, such as silver fluoride (AgF) or cesium fluoride (CsF), in a process known as the Swarts reaction, would be employed. unacademy.com
The bromide functionality allows for the preparation of highly reactive organometallic intermediates.
Grignard Reagent: By reacting this compound with magnesium metal in a dry ether solvent (such as diethyl ether or tetrahydrofuran), the corresponding Grignard reagent can be formed. byjus.comchemguide.co.ukquora.com
The resulting organomagnesium compound, tert-butyl 16-(bromomagnesio)hexadecanoate, features a highly nucleophilic carbon atom at the C-16 position. youtube.com A significant challenge in this synthesis is the presence of the ester carbonyl group within the same molecule. Grignard reagents are known to react with esters. Therefore, formation of the Grignard reagent must be performed under carefully controlled conditions, typically at low temperatures, to minimize intramolecular reaction or polymerization. Once formed, this reagent can be used immediately to react with various electrophiles (e.g., aldehydes, ketones, CO₂) to create new carbon-carbon bonds. It is critical that the reaction is conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent. chemguide.co.ukbyjus.com
Organolithium Reagent: Formation of an organolithium reagent would typically involve reaction with lithium metal. However, this process can be complicated by side reactions. A more common approach to access the reactivity of an organolithium species from an alkyl bromide is through lithium-halogen exchange with an existing organolithium reagent like tert-butyllithium, though this can also lead to complex product mixtures.
Reactions at the tert-Butyl Ester Functionality
The tert-butyl ester serves as a protecting group for the carboxylic acid. Its bulky nature provides steric hindrance, making it relatively stable to many nucleophilic and basic conditions that are used to transform the terminal bromide. However, it is specifically designed to be labile under acidic conditions.
The primary transformation at the ester functionality is its selective removal, or deprotection, to reveal the parent carboxylic acid, 16-bromohexadecanoic acid. chemicalbook.comsigmaaldrich.com This is a crucial step if the final desired product requires a free carboxylic acid group for further derivatization (e.g., amide coupling) or for its biological function.
The deprotection is typically achieved under acidic conditions, which cause the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation (which is usually trapped by a nucleophile or deprotonates to form isobutylene).
Table 2: Reagents for Selective Deprotection of tert-Butyl Ester
| Reagent | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (B109758) (DCM) | A very common and effective method. The reaction is often fast at room temperature. |
| Hydrochloric Acid (HCl) | In a solvent like dioxane or diethyl ether | Provides gaseous HCl for a controlled reaction. |
| Zinc Bromide (ZnBr₂) | In Dichloromethane (DCM) | A milder Lewis acid condition that can offer high selectivity, preserving other acid-sensitive groups. nih.govsigmaaldrich.comresearchgate.netresearchgate.net |
| Aqueous Phosphoric Acid (H₃PO₄) | Mild heating | An environmentally benign option that can provide good selectivity. organic-chemistry.org |
Transesterification Reactions with Various Alcohols
Direct transesterification of the sterically hindered this compound is challenging. However, a two-step, one-pot procedure can be employed. This involves the in situ generation of the corresponding acid chloride, which then readily reacts with a variety of alcohols to form the desired ester.
One effective method uses a chlorinating agent like α,α-dichlorodiphenylmethane with a Lewis acid catalyst such as tin(II) chloride (SnCl₂). The tert-butyl ester is selectively converted to the acyl chloride intermediate, which is then quenched with the desired alcohol.
Reaction Pathway:
Activation: this compound + Chlorinating Agent (e.g., SOCl₂) → 16-Bromohexadecanoyl chloride
Nucleophilic Acyl Substitution: 16-Bromohexadecanoyl chloride + Alcohol (R-OH) → Alkyl 16-bromohexadecanoate + HCl
| Alcohol (R-OH) | Resulting Ester |
| Methanol | Methyl 16-bromohexadecanoate |
| Ethanol | Ethyl 16-bromohexadecanoate |
| Benzyl alcohol | Benzyl 16-bromohexadecanoate |
Amidation Reactions to Form Corresponding Amides
Similar to transesterification, the formation of amides from this compound proceeds efficiently via an acid chloride intermediate. The robust nature of the C-Br bond allows for the selective conversion of the ester to an amide. The generated 16-bromohexadecanoyl chloride reacts smoothly with primary or secondary amines to yield the corresponding N-substituted or unsubstituted amides.
Reaction Pathway:
Activation: this compound + Chlorinating Agent → 16-Bromohexadecanoyl chloride
Nucleophilic Acyl Substitution: 16-Bromohexadecanoyl chloride + Amine (RNH₂ or R₂NH) → N-Alkyl/N,N-Dialkyl-16-bromohexadecanamide
| Amine | Resulting Amide |
| Ammonia (NH₃) | 16-Bromohexadecanamide |
| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-16-bromohexadecanamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-16-bromohexadecanamide |
Reduction to Alcohol Derivatives
The reduction of the ester functionality in this compound to the corresponding alcohol, 16-bromohexadecan-1-ol, requires careful selection of the reducing agent to avoid simultaneous reduction of the alkyl bromide. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally non-selective and would reduce both the ester and the C-Br bond. harvard.edu
However, chemoselective reduction is achievable. Lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent that can selectively reduce esters. harvard.edu Its selectivity can be further enhanced by the addition of certain additives. For instance, the use of LiBH₄ in the presence of B-methoxy-9-borabicyclo[3.3.1]nonane (B-MeO-9-BBN) has been shown to effectively reduce esters while leaving alkyl halides intact. dtic.mil
| Reagent System | Solvent | Selectivity | Product |
| LiBH₄ / B-MeO-9-BBN | Tetrahydrofuran (B95107) (THF) | High: Ester reduced, Bromide intact | 16-Bromohexadecan-1-ol |
| LiAlH₄ | Tetrahydrofuran (THF) | Low: Both groups reduced | 1,16-Hexadecanediol |
| NaBH₄ | Methanol/Ethanol | Generally unreactive towards esters | No reaction |
Dual Functionalization Strategies and Chemoselectivity Considerations
The presence of two distinct reactive sites on this compound allows for sequential transformations, making it a valuable building block for complex, long-chain molecules. The key to these strategies lies in exploiting the different reactivity and stability of the bromide and the tert-butyl ester groups under various reaction conditions.
Sequential Transformations of Bromide and Ester
Two primary pathways can be envisioned for the sequential functionalization of this molecule: initial transformation at the bromide terminus or initial transformation at the ester terminus.
Strategy 1: Bromide Transformation Followed by Ester Cleavage
The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) reactions. The steric bulk of the tert-butyl ester group renders it highly resistant to nucleophilic attack, allowing for selective reaction at the C-Br bond.
Step 1: Nucleophilic Substitution at the Bromide. A wide range of nucleophiles can be used to displace the bromide. For example, reaction with sodium azide in a polar aprotic solvent like DMF yields tert-butyl 16-azidohexadecanoate. Subsequent reduction of the azide provides the corresponding amine. Alternatively, a Williamson ether synthesis can be performed by reacting with an alkoxide to form an ether. wikipedia.orgmasterorganicchemistry.com
Step 2: Ester Cleavage. The resulting functionalized tert-butyl ester can then be cleaved using the acid-mediated or thermolytic methods described previously (Sections 3.2.1.1 and 3.2.1.2) to unmask the carboxylic acid.
Example Pathway: Synthesis of 16-aminohexadecanoic acid
Azide Substitution: this compound + NaN₃ in DMF → tert-Butyl 16-azidohexadecanoate.
Azide Reduction: The azide is reduced to an amine (e.g., via H₂/Pd-C).
Ester Cleavage: The resulting tert-butyl 16-aminohexadecanoate is treated with TFA in DCM to yield 16-aminohexadecanoic acid.
Strategy 2: Ester Transformation Followed by Bromide Reaction
This approach involves first modifying or removing the ester group, followed by a reaction at the bromide site.
Step 1: Ester Cleavage. The tert-butyl ester is selectively cleaved under acidic conditions (e.g., TFA/DCM) to yield 16-bromohexadecanoic acid, leaving the bromide untouched.
Step 2: Carboxylic Acid/Bromide Reaction. The resulting 16-bromohexadecanoic acid is now a bifunctional molecule. The carboxylic acid can be converted into various other functional groups (e.g., amides, esters), or the bromide can be displaced by a nucleophile. The choice of reaction depends on the desired final product and the relative reactivity of the two remaining functional groups under the chosen conditions.
This dual reactivity, combined with the ability to selectively address each functional group, underscores the utility of this compound as a versatile intermediate in organic synthesis.
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For tert-Butyl 16-bromohexadecanoate, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed to confirm the connectivity and arrangement of atoms.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group gives rise to a prominent singlet peak, typically integrating to nine protons, at approximately 1.4 ppm illinois.edu. This signal is a hallmark of the tert-butyl ester moiety.
The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is expected to appear as a triplet at around 3.4 ppm due to coupling with the neighboring methylene group. The methylene group alpha to the carbonyl group (-CH₂COO-) should also produce a triplet, but at a more upfield position, typically around 2.2-2.3 ppm aocs.org. The numerous methylene groups in the long alkyl chain will overlap to form a broad multiplet between approximately 1.2 and 1.6 ppm aocs.org.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃C- | ~1.4 | s | 9H |
| -CH₂Br (C16) | ~3.4 | t | 2H |
| -CH₂COO- (C2) | ~2.2-2.3 | t | 2H |
| -CH₂(C15) | ~1.8 | quintet | 2H |
| -CH₂(C3) | ~1.6 | quintet | 2H |
| -(CH₂)₁₁- (C4-C14) | ~1.2-1.4 | m | 22H |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm libretexts.orgoregonstate.edu. The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the methyl carbons of this group will resonate at approximately 28 ppm oregonstate.edu.
The carbon atom bonded to the bromine atom (C16) will be found at a characteristic chemical shift of about 34 ppm. The methylene carbons of the long alkyl chain will produce a series of signals in the range of 25-35 ppm, with some overlap expected illinois.eduoregonstate.edu.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C1) | ~173 |
| C(CH₃)₃ | ~80 |
| -CH₂Br (C16) | ~34 |
| -CH₂COO- (C2) | ~35 |
| -(CH₂)₁₂- (C3-C14) | ~25-33 |
| -CH₂CH₂Br (C15) | ~28 |
| -C(CH₃)₃ | ~28 |
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the -CH₂Br group and its neighboring methylene protons, as well as between the protons of the -CH₂COO- group and its adjacent methylene protons. This would allow for the sequential assignment of the protons along the alkyl chain oregonstate.edumagritek.commagritek.com.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms researchgate.nethmdb.ca. The HSQC spectrum would show a cross-peak for each C-H bond, allowing for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.4 ppm would correlate with the carbon signal at ~34 ppm, confirming the -CH₂Br group magritek.comresearchgate.net.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart magritek.comresearchgate.netyoutube.comcolumbia.edu. HMBC is particularly useful for identifying quaternary carbons and confirming the connectivity of different functional groups. For instance, correlations would be expected between the protons of the tert-butyl group and the quaternary carbon of the same group, as well as the carbonyl carbon of the ester. Additionally, the protons of the -CH₂COO- group would show a correlation to the carbonyl carbon, definitively establishing the ester linkage researchgate.netyoutube.com.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺˙) corresponding to its molecular weight. However, due to the presence of bromine, this peak would appear as a doublet with a characteristic 1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br aip.org.
Common fragmentation pathways for long-chain esters include cleavage at the ester linkage. A prominent fragment would be the tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. Another significant fragmentation would be the loss of isobutylene (B52900) from the molecular ion, resulting in an ion corresponding to 16-bromohexadecanoic acid. Alpha-cleavage next to the carbonyl group could also occur. Fragmentation of the alkyl chain is also expected, leading to a series of ions separated by 14 mass units (CH₂) jove.comuni-saarland.de. The presence of the bromine atom would lead to characteristic isotopic patterns for any fragments containing it aip.org.
| m/z | Proposed Fragment |
|---|---|
| [M]⁺˙, [M+2]⁺˙ | Molecular ion with ⁷⁹Br and ⁸¹Br |
| 57 | [C(CH₃)₃]⁺ |
| [M-56]⁺˙, [M-56+2]⁺˙ | Loss of isobutylene (C₄H₈) |
| Series of ions separated by 14 u | Alkyl chain fragmentation |
ESI is a softer ionization technique that typically results in less fragmentation compared to EI, making it ideal for determining the molecular weight of the intact molecule. In positive-ion mode ESI-MS, this compound would likely be observed as protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The characteristic isotopic pattern for bromine would also be present in these adducts, providing a clear signature for the presence of a bromine atom in the molecule researchgate.net. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule could be performed to induce fragmentation and obtain further structural information, which would likely show similar fragmentation patterns to those observed in EI-MS, such as the loss of isobutylene researchgate.net.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing an extremely accurate mass measurement of its molecular ion. This technique allows for the determination of the elemental formula, distinguishing the target compound from isomers or compounds with the same nominal mass.
Using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule is ionized with minimal fragmentation, allowing for the detection of the intact molecular ion, typically as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺.
The elemental formula for this compound is C₂₀H₃₉BrO₂. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern for any bromine-containing fragment. The molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).
The theoretical exact mass of the monoisotopic molecular ion can be calculated with high precision. This experimental value is then compared to the theoretical mass, with a match within a few parts per million (ppm) providing strong evidence for the proposed elemental composition.
Table 1: Theoretical HRMS Data for this compound (C₂₀H₃₉BrO₂)
| Ion Species | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | ⁷⁹Br | 406.2133 |
| [M]⁺ | ⁸¹Br | 408.2113 |
| [M+H]⁺ | ⁷⁹Br | 407.2211 |
| [M+H]⁺ | ⁸¹Br | 409.2191 |
| [M+Na]⁺ | ⁷⁹Br | 429.1931 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated with absorption bands corresponding to the vibrational frequencies of specific chemical bonds. The IR spectrum of this compound is expected to show characteristic peaks that confirm its structure as a long-chain bromo-ester.
The key absorptions include:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.
C-H Stretch: Strong absorptions arising from the numerous C-H bonds in the long alkyl chain and the tert-butyl group.
C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester functionality.
C-H Bending: Characteristic bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups. A rocking vibration associated with a long chain of four or more methylene groups is also expected. orgchemboulder.comstackexchange.com
C-Br Stretch: An absorption in the fingerprint region corresponding to the carbon-bromine bond.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretch | 2850–2960 | Strong |
| C=O (Ester) | Stretch | 1735–1750 | Strong |
| -CH₂- | Scissoring (Bend) | ~1465 | Medium |
| -C(CH₃)₃ | Bend | 1365–1370 | Medium-Strong |
| C-O (Ester) | Stretch | 1150–1250 | Strong |
| -CH₂- | Rocking | ~720 | Weak-Medium |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of non-volatile compounds like this compound. It separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.
Developing a robust HPLC method is crucial for both analytical (purity assessment) and preparative (purification) purposes. Given the long alkyl chain, this compound is a non-polar compound, making Reversed-Phase HPLC (RP-HPLC) the most suitable mode.
Stationary Phase: An octadecylsilyl (ODS or C18) column is the standard choice for separating long-chain fatty acid derivatives due to its hydrophobic nature. hplc.euaocs.org
Mobile Phase: A mixture of a strong organic solvent (e.g., acetonitrile or methanol) and water is typically used. aocs.org
Elution Mode: For analytical purposes, a gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, is often necessary to achieve good resolution between the main compound and any closely related impurities (e.g., starting materials or by-products). cerealsgrains.orgresearchgate.net An isocratic system (constant mobile phase composition) may be sufficient for quality control if impurities are well-separated from the main peak. cerealsgrains.org
Preparative HPLC: For purification, the principles are the same, but larger columns with larger particle sizes are used to handle higher sample loads. The developed analytical method is typically scaled up for preparative separation.
The choice of detector is critical for the analysis of this compound, which lacks a strong chromophore for UV-Vis detection at higher wavelengths.
UV-Vis Detection: The ester carbonyl group allows for weak UV absorption at low wavelengths (205-215 nm). aocs.orgresearchgate.net While this can be used, the sensitivity may be limited, and baseline noise can be an issue due to the mobile phase absorbing in the same region.
Refractive Index (RI) Detection: An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the sample eluting from the column. It is suitable for detecting non-absorbing compounds but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is compatible with gradient elution. hplc.eu It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. ELSD is often the preferred method for purity analysis of compounds like this compound, offering better baseline stability with gradients than RI detection.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound has a relatively high molecular weight (406.5 g/mol ), GC analysis is feasible, though it requires high temperatures. Care must be taken to ensure the compound does not degrade in the hot injector port or on the column.
Coupling GC with a Mass Spectrometer (GC-MS) provides a definitive method for identifying volatile components in a sample. As the separated compounds elute from the GC column, they are ionized (typically by Electron Ionization, EI), and a mass spectrum is generated for each peak.
The mass spectrum of this compound is expected to show a weak or absent molecular ion peak due to its instability under EI conditions. youtube.compearson.com However, the fragmentation pattern will be highly characteristic and useful for structural confirmation. nih.gov
Key expected fragmentation pathways include:
Loss of the tert-butyl group: The C-O bond between the carbonyl oxygen and the tert-butyl group is prone to cleavage, leading to the formation of a very stable tert-butyl carbocation ([C₄H₉]⁺), which would produce a prominent peak at m/z 57 . pearson.comresearchgate.net
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common for esters. libretexts.org This can result in various acylium ions.
McLafferty Rearrangement: While common in many esters, a classic McLafferty rearrangement may be less favored here compared to the loss of the stable tert-butyl cation. youtube.com
Bromine-containing fragments: The presence of bromine will be evident from the M/M+2 isotopic pattern in any fragments that retain the bromine atom.
Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 406/408 | [C₂₀H₃₉BrO₂]⁺ | Molecular Ion (M⁺) - likely very weak or absent |
| 349/351 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical |
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block in the Synthesis of Complex Organic Molecules
The unique structural characteristics of tert-butyl 16-bromohexadecanoate, namely its long aliphatic chain and two distinct functional groups, make it a versatile starting material for the construction of a variety of complex organic molecules. The terminal bromine atom allows for the introduction of various functionalities through nucleophilic substitution reactions, while the tert-butyl ester group serves as a sterically hindered and chemically robust protecting group for the carboxylic acid. acs.orgthieme.de This protection is crucial during synthetic sequences where the carboxylic acid moiety needs to remain unreactive until a specific deprotection step, typically under acidic conditions, is performed.
Incorporation into Lipid-Mimetic Structures and Amphiphiles
The long hexadecyl chain of this compound is a key feature that allows for its incorporation into lipid-mimetic structures and amphiphilic molecules. Amphiphiles are compounds that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. In the case of derivatives of this compound, the C16 alkyl chain provides the hydrophobic tail.
The synthesis of such amphiphiles often involves the reaction of the terminal bromine atom with a hydrophilic head group. For instance, the bromide can be displaced by nucleophilic attack from a variety of polar moieties, such as polyethylene (B3416737) glycol (PEG) derivatives, oligo-saccharides, or charged species like quaternary ammonium (B1175870) salts or phosphate (B84403) groups. Following the attachment of the hydrophilic head, the tert-butyl ester can be selectively hydrolyzed to unveil the carboxylic acid, creating an anionic head group or a site for further functionalization. This synthetic strategy allows for the creation of a diverse range of amphiphilic molecules with tunable properties for applications in areas such as drug delivery, surfactant technology, and the formation of self-assembled structures like micelles and vesicles. The general structure of such lipid-mimetic molecules is crucial for their ability to interact with and integrate into biological membranes. nih.govnih.gov
Scaffold for the Construction of Dendritic Architectures
Dendrimers are highly branched, well-defined macromolecules with a central core, interior branching units, and a large number of terminal functional groups. The synthesis of dendrimers can be approached in a divergent or convergent manner. Long-chain alkyl halides with a protected functional group, such as this compound, can be utilized in the construction of dendritic architectures, particularly in the formation of dendrons with hydrophobic peripheries or long, flexible spacers.
In a convergent synthesis, for example, the bromine atom of this compound can be reacted with the focal point of a pre-synthesized dendritic wedge. Alternatively, in a divergent approach, the carboxylic acid (after deprotection) could be coupled to a multifunctional core, followed by functionalization of the terminal bromine atoms to introduce branching points for subsequent generations. The long C16 alkyl chains can impart specific properties to the resulting dendrimer, such as increased solubility in nonpolar solvents or the ability to form self-assembled structures with hydrophobic interiors. instras.commdpi.comfu-berlin.de The incorporation of such long alkyl chains has been shown to influence the packing and phase behavior of dendritic materials. nih.gov
Precursor for Macrocyclic Compound Synthesis
Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry and drug discovery. The synthesis of macrocycles often relies on the cyclization of a linear precursor containing two reactive functional groups at its termini. This compound is a prime candidate for such a precursor due to its terminal bromine and protected carboxylic acid.
A common strategy for macrocyclization would involve a high-dilution reaction to favor the intramolecular reaction over intermolecular polymerization. For instance, the bromine atom could be converted into a different functional group, such as an amine or a thiol, through appropriate substitution reactions. The tert-butyl ester would then be deprotected to reveal the carboxylic acid. The resulting amino acid or thio acid could then undergo an intramolecular condensation reaction to form a large lactam or thiolactone macrocycle. The long, flexible C16 chain would be incorporated into the cyclic backbone, influencing the conformation and properties of the resulting macrocycle. The use of bifunctional precursors is a fundamental strategy in the synthesis of a wide variety of macrocyclic structures. nih.gov
Role in Bioconjugation Chemistry and Chemical Biology Tools (Non-Clinical)
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This compound can serve as a precursor for the synthesis of long-chain linkers used in bioconjugation and the development of chemical biology tools for in vitro studies. The long alkyl chain can act as a spacer to separate a payload from the biomolecule, which can be crucial for maintaining the biological activity of both components.
Derivatization for Fluorescent or Affinity Tagging
The terminal bromine atom of this compound can be readily converted into other functional groups suitable for attaching fluorescent dyes or affinity tags. For example, substitution of the bromide with an azide (B81097) group would introduce a bioorthogonal handle that can be selectively reacted with an alkyne-modified fluorophore or affinity probe via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click" reaction. mdpi.com
Alternatively, the bromide can be displaced by a nucleophilic amine or thiol group on a fluorescent molecule or a molecule like biotin (B1667282) (an affinity tag). After conjugation, the tert-butyl ester can be deprotected to the carboxylic acid, which could then be used to attach the entire construct to a biomolecule through amide bond formation with an amino group on the protein surface. This approach allows for the creation of long-chain, functionalized probes for studying biomolecule localization and interactions in vitro.
Use as a Linker for Attaching Payloads to Biomolecules in vitro
In a similar fashion to creating fluorescent or affinity tags, this compound can be used to construct heterobifunctional linkers for attaching various payloads, such as small molecule drugs or other reporter groups, to biomolecules in a controlled, in vitro setting. The synthesis of such a linker would involve modifying both ends of the molecule with different reactive groups.
For example, the bromine atom could be converted to a maleimide (B117702) group, which is highly selective for reaction with thiol groups on cysteine residues of proteins. The tert-butyl ester would then be deprotected, and the resulting carboxylic acid could be activated (e.g., as an N-hydroxysuccinimide ester) for reaction with primary amines (lysine residues) on the same or a different protein. The 16-carbon chain provides a long, flexible spacer arm, which can be advantageous in reducing steric hindrance and preserving the native conformation and function of the conjugated biomolecules. The use of such heterobifunctional linkers is a cornerstone of modern bioconjugation chemistry. nih.gov
Incorporation into Peptide and Peptoid Synthesis as Side-Chain Diversity Elements
The strategic introduction of diverse side-chains is a cornerstone of modern peptide and peptoid chemistry, enabling the fine-tuning of structure and function. This compound serves as a valuable building block in this endeavor, primarily by providing a long, lipophilic spacer arm that can be further functionalized.
In the realm of peptide synthesis, the tert-butyl ester group of the molecule is a well-established protecting group for carboxylic acids. seplite.com This is particularly advantageous in Fmoc/t-Bu solid-phase peptide synthesis (SPPS), a widely used methodology. seplite.comnih.gov The tert-butyl group is stable to the basic conditions required for Fmoc deprotection, yet it can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage from the solid support. seplite.com
The primary utility of this compound in this context lies in the reactivity of its terminal bromine atom. This electrophilic center allows for the covalent attachment of the hexadecanoyl moiety to nucleophilic residues within a peptide or peptoid sequence. For instance, it can be used to alkylate the side-chains of amino acids such as cysteine (via thioether linkage), lysine (B10760008) (via secondary amine formation), or ornithine. This modification introduces a long aliphatic chain, significantly increasing the lipophilicity of the resulting peptide or peptoid. Such modifications are crucial in the development of peptide-based drugs and probes, where enhanced membrane association or interaction with hydrophobic protein pockets is desired.
The sub-monomer method for peptoid synthesis, which involves a two-step cycle of acylation and displacement, is particularly amenable to the incorporation of side chains derived from molecules like this compound. escholarship.orgnih.gov In this process, an amine-functionalized solid support is first acylated with an α-haloacetic acid, followed by nucleophilic displacement of the halide by a primary amine. While bromoacetic acid is commonly used, the principle extends to other halo-functionalized building blocks. The bromo-functionalized hexadecanoate (B85987) can be incorporated to introduce a long, hydrophobic tail, a strategy employed to create peptoids with tailored properties, such as self-assembly or enhanced biological stability. The tert-butyl ester remains intact throughout this process and can be deprotected in a final acidolysis step if a free carboxylic acid terminus is required.
Application in Polymer Chemistry and Materials Science
The dual functionality of this compound also lends itself to a variety of applications in polymer chemistry and materials science, from modifying surfaces to building novel polymer architectures.
Functionalization of Polymeric Materials for Surface Modification
Surface modification is a critical step in tailoring the properties of materials for specific applications, such as improving biocompatibility, altering wettability, or introducing specific recognition sites. mdpi.commdpi.com The terminal bromine of this compound can act as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). cmu.edu This technique allows for the "grafting-from" of polymer chains from a surface, creating a dense layer of polymer brushes.
The process typically involves the initial immobilization of an initiator on a substrate. While this compound itself could be attached to a suitably functionalized surface, it is more commonly the case that a similar bromo-initiator is used. The principle, however, remains the same: the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of a desired monomer. cmu.edu The long alkyl chain of the hexadecanoate can influence the properties of the resulting polymer layer, potentially imparting increased hydrophobicity.
Monomer in Controlled Polymerization Techniques for Specialty Polymers
In addition to its role as an initiator, the bromo-functional group allows this compound to be used as a monomer in certain polymerization reactions. For instance, it can be converted into other polymerizable groups. A prominent example is its potential conversion to a styrenic or acrylic monomer. By reacting the bromide with a suitable precursor like 4-vinylbenzyl alcohol or a hydroxy-functional acrylate, the hexadecanoate moiety can be appended as a side chain to a polymerizable unit.
The resulting monomer, bearing a long alkyl chain and a protected carboxylic acid, can then be copolymerized with other monomers using controlled radical polymerization techniques like ATRP or RAFT. This approach allows for the synthesis of specialty polymers with precisely controlled architectures and functionalities. The long aliphatic side chains can induce self-assembly in the resulting polymers, leading to the formation of structured materials. The tert-butyl ester can be subsequently hydrolyzed to reveal a carboxylic acid, providing a handle for further functionalization or for creating pH-responsive materials.
Preparation of Self-Assembled Systems and Nanostructures
The amphiphilic nature that can be imparted by the long alkyl chain of this compound makes it a candidate for the construction of self-assembled systems. While the molecule itself is primarily hydrophobic, its derivatization can lead to amphiphilic structures. For example, the bromine can be substituted with a hydrophilic head group, such as a thiol (which can then bind to gold surfaces to form self-assembled monolayers (SAMs)) or a quaternary ammonium salt. nih.gov
Contribution to Combinatorial Chemistry Libraries and High-Throughput Synthesis
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening in drug discovery and materials science. nih.gov The chemical handles present in this compound make it a useful scaffold or building block in this field.
Solid-Phase Synthesis Applications
Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the efficient construction and purification of compound libraries. nih.govnih.gov this compound is well-suited for this methodology. Its terminal bromine can be used to attach it to a resin that has been functionalized with a nucleophilic group. Alternatively, and more commonly, a nucleophile can be attached to the bromo-end of the molecule after it has been linked to a resin via its ester group (though the tert-butyl ester is not ideal for direct resin attachment).
A more practical approach involves using the bromo-functional group as a point of diversification. A library of nucleophiles (e.g., amines, thiols, carboxylates) can be reacted with the bromine atom of resin-bound this compound, leading to a library of compounds each with a different functional group at the terminus of the long alkyl chain. The tert-butyl ester protects the carboxylic acid functionality throughout these transformations. Finally, cleavage from the resin and deprotection of the tert-butyl ester with a strong acid like TFA yields a library of long-chain functionalized carboxylic acids. This strategy allows for the systematic exploration of how different terminal functionalities on a long lipid-like tail affect biological activity or material properties.
Solution-Phase Parallel Synthesis
Solution-phase parallel synthesis is a powerful strategy employed in medicinal chemistry and materials science to rapidly generate a large number of distinct, yet structurally related, compounds. This high-throughput approach involves conducting multiple, separate reactions in an array format, such as in the wells of a microtiter plate. Unlike solid-phase synthesis where products are attached to a resin, all reactants, reagents, and products in solution-phase synthesis remain in the liquid phase. This necessitates the use of workup and purification procedures that are amenable to automation.
This compound is a particularly well-suited building block for this methodology. Its utility stems from its two distinct reactive sites: the terminal bromide, which can be displaced by a variety of nucleophiles, and the tert-butyl ester, which serves as a robust protecting group for the carboxylic acid. This protecting group is stable under a wide range of reaction conditions used to modify the bromide end of the molecule and can be selectively removed under acidic conditions at a later stage.
While specific research focusing exclusively on the use of this compound in solution-phase parallel synthesis is not extensively documented in publicly available literature, the application of analogous tert-butyl bromoalkanoates in the combinatorial synthesis of compound libraries is known. For instance, patent literature describes the use of various tert-butyl bromoalkanoates in the generation of libraries of multi-binding agents that modulate peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs). google.com In these syntheses, the bromoalkanoate is used to introduce a long aliphatic chain, a common motif in ligands for these nuclear receptors.
The general strategy involves the reaction of the terminal bromide with a diverse set of nucleophiles, such as phenols, amines, or thiols, in a parallel format. Each well of a reaction plate would contain a different nucleophile, leading to a library of products with a common long-chain ester core but varying terminal functionalities.
The following table illustrates a hypothetical library generation using this compound, showcasing the diversity that can be achieved.
| Reactant A (Nucleophile) | Resulting Product Structure after Reaction with this compound |
| Phenol | tert-Butyl 16-phenoxyhexadecanoate |
| Aniline | tert-Butyl 16-(phenylamino)hexadecanoate |
| Sodium Azide | tert-Butyl 16-azidohexadecanoate |
| Thiophenol | tert-Butyl 16-(phenylthio)hexadecanoate |
This parallel approach allows for the rapid exploration of structure-activity relationships (SAR), as a wide range of functional groups can be systematically introduced and their effects on the biological or material properties of the resulting molecules can be assessed. The subsequent deprotection of the tert-butyl ester to the corresponding carboxylic acid can further expand the library, providing another point of diversification for amide bond formation or other derivatizations.
Future Research Directions and Perspectives
Development of Green Chemistry Approaches for Synthesis and Transformation
Future research is increasingly focused on developing environmentally benign methods for the synthesis and subsequent transformation of tert-Butyl 16-bromohexadecanoate. The principles of green chemistry aim to reduce waste, eliminate hazardous reagents, and improve energy efficiency.
Key strategies include:
Solvent-Free Synthesis : The development of solvent-free reaction conditions is a major goal. rsc.orgrsc.org For instance, methods for synthesizing tert-butyl esters using reagents like di-tert-butyl dicarbonate (B1257347) under electromagnetic milling conditions without solvents or bases represent a significant step forward. rsc.org Similarly, the synthesis of tert-butyl ethers has been achieved using tert-butyl bromide under solvent-free conditions with a reusable catalyst. researchgate.netsci-hub.se
Reusable Catalysts : The use of solid, recoverable, and reusable catalysts is a cornerstone of green chemistry. Research into heterogeneous catalysts, such as basic lead carbonate or supported palladium catalysts, for esterification and etherification reactions can minimize waste and simplify product purification. sci-hub.seresearchgate.net
Bio-based Feedstocks : Exploring synthetic routes from renewable resources is a critical avenue. For example, the synthesis of long-chain hydroxy-alkanoic acids, structurally related to hexadecanoic acid, has been demonstrated from bio-based precursors like levoglucosenone. nih.gov Applying similar strategies to produce the C16 backbone of this compound could drastically improve its sustainability profile.
Flow Chemistry : Continuous flow microreactor systems offer a more sustainable and efficient alternative to traditional batch synthesis for producing tert-butyl esters. rsc.org These systems provide better control over reaction parameters, leading to higher yields and purity. rsc.org
Exploration of Novel Catalytic Reactions Involving the Bromide and Ester Functions
The dual functionality of this compound invites the exploration of sophisticated catalytic systems that can selectively manipulate either the bromide or the ester group.
Advanced Cross-Coupling Reactions : The terminal bromide is a prime handle for carbon-carbon bond formation. Future work will likely focus on leveraging modern cross-coupling reactions. Nickel-catalyzed reactions, for instance, have shown promise in the functionalization of unactivated alkyl bromides, enabling the construction of complex molecular architectures. nih.gov Research into chain-walking nickel catalysts could allow for functionalization at positions remote from the bromide. nih.gov
Catalytic Ester Transformations : While the tert-butyl ester is generally stable, developing mild catalytic methods for its transformation remains a key objective. Transesterification, the exchange of the alkoxy group, can be achieved under acidic or basic catalysis. masterorganicchemistry.com Future research may focus on developing highly chemoselective organocatalysts that can perform this transformation while leaving the bromide untouched, or vice-versa. organic-chemistry.org
Dual-Site Catalysis : A significant challenge and opportunity lie in developing catalytic systems that can orchestrate reactions involving both the bromide and ester functionalities in a controlled manner. This could enable the one-pot synthesis of complex macrocycles or polymers from this bifunctional monomer.
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of new molecules has driven the development of automated synthesis platforms. The well-defined bifunctional nature of this compound makes it an ideal candidate for integration into these systems.
Building Block for Automated Synthesis : Automated synthesizers can assemble complex small molecules from a collection of building blocks. nih.gov As a bifunctional molecule, this compound can serve as a versatile linker or scaffold in such systems, connecting different molecular fragments through sequential reactions at its two functional ends. nih.govrsc.org
Capsule-Based Synthesis : A novel approach in automation involves using pre-packed capsules containing all the necessary reagents for a specific chemical transformation. synplechem.com this compound could be incorporated into such a system, where one capsule facilitates a reaction at the bromide terminus (e.g., an azide (B81097) formation), followed by a second capsule for another reaction (e.g., a copper-catalyzed cycloaddition), all within an automated, contained environment. synplechem.com This approach enhances reproducibility, safety, and efficiency, accelerating the discovery of new compounds. synplechem.com
Discovery of Unprecedented Applications in Emerging Fields of Chemical Research
The unique properties of this compound open doors to novel applications in materials science, nanotechnology, and chemical biology.
Functionalized Nanomaterials : Long-chain fatty acids and their derivatives are crucial for functionalizing surfaces and nanoparticles. nih.govnih.govuah.edu this compound can be used to modify the surface of materials like silica (B1680970) or graphene oxide. nih.govnih.gov The terminal bromide can then be used as a reactive site for further "click" chemistry or polymerization, creating tailored nanomaterials for applications in drug delivery, sensing, or as specialized adsorbents. nih.govresearchgate.net
Bifunctional Molecules and Molecular Glues : There is growing interest in bifunctional molecules that can induce interactions between proteins. nih.govyoutube.com These molecules typically consist of two different binding moieties connected by a linker. nih.govrsc.org The long alkyl chain of this compound could serve as a flexible linker. By attaching a protein-binding ligand to each end of the C16 chain (after converting the functional groups), it's possible to create novel proteolysis-targeting chimeras (PROTACs) or other molecular glues that bring two proteins together inside a cell. youtube.com
Advanced Polymer Synthesis : The molecule's two functional groups allow it to act as an A-B type monomer. This could be exploited in step-growth polymerization to create novel polyesters with pendant reactive groups (from the bromide), or in other polymerization schemes where the bromide acts as an initiator site for controlled radical polymerization.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 16-bromohexadecanoate, and what methodological considerations are critical for achieving high yields?
- Answer : The compound can be synthesized via esterification of 16-bromohexadecanoic acid with tert-butyl alcohol using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (CH₂Cl₂). Key considerations include maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometry (e.g., 1.1 equivalents of DCC relative to the acid). Post-reaction, removal of dicyclohexylurea byproducts via filtration and purification by flash chromatography (e.g., petroleum ether/ethyl acetate gradients) is essential .
Q. How can researchers characterize tert-butyl 16-bromohexadecanoate using spectroscopic and chromatographic techniques?
- Answer :
- 1H-NMR : Expect signals for the tert-butyl group at δ ~1.45 ppm (singlet, 9H), the methylene adjacent to the ester carbonyl at δ ~2.35 ppm (triplet, J ≈ 7.5 Hz), and the terminal bromoalkyl chain (δ ~3.41 ppm for CH₂Br).
- EI-MS : Look for molecular ion peaks ([M⁺]) at m/z corresponding to the molecular formula C₂₀H₃₉BrO₂ (expected ~406–408).
- Chromatography : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm purity using HPLC with a C18 column and acetonitrile/water gradients .
Q. What purification strategies are effective for removing unreacted starting materials or side products in the synthesis of tert-butyl 16-bromohexadecanoate?
- Answer : Flash chromatography with a nonpolar solvent system (e.g., 95:5 petroleum ether/ethyl acetate) effectively separates the ester product from unreacted acid or alcohol. For large-scale syntheses, recrystallization from cold hexane may improve purity. Centrifugation or filtration is recommended to remove insoluble byproducts like dicyclohexylurea .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence the reactivity of 16-bromohexadecanoate derivatives in nucleophilic substitution or cross-coupling reactions?
- Answer : The bulky tert-butyl group may slow SN2 reactions at the brominated terminal due to steric constraints. In cross-coupling (e.g., Suzuki), optimizing ligands (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) can mitigate steric effects. Computational studies (DFT) suggest that solvent coordination (e.g., THF) stabilizes transition states, enhancing reactivity .
Q. What analytical approaches resolve contradictions in reported reaction outcomes for tert-butyl-protected bromoalkanoates?
- Answer : Discrepancies (e.g., variable yields in alkylation) may arise from trace moisture or competing elimination pathways. Use low-temperature NMR to detect intermediates (e.g., enolates) and kinetic studies to identify rate-limiting steps. Isotopic labeling (e.g., ¹⁸O in ester groups) can clarify mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
